2,6-Diamino-8-azapurine

Fluorescent nucleobase analogs Quantum yield Fluorogenic probe design

2,6-Diamino-8-azapurine (IUPAC: 2H-triazolo[4,5-d]pyrimidine-5,7-diamine; molecular formula C₄H₅N₇, MW 151.13 g/mol) is a synthetic 8-azapurine derivative in which the C8 of the purine scaffold is replaced by nitrogen, creating a fused triazolo[4,5-d]pyrimidine system. This modification endows the compound with fluorescence centered at ∼365 nm with a quantum yield of 0.40 in aqueous neutral medium, making it one of the more emissive free nucleobase analogs available.

Molecular Formula C4H5N7
Molecular Weight 151.13 g/mol
CAS No. 18620-97-8
Cat. No. B097548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diamino-8-azapurine
CAS18620-97-8
Molecular FormulaC4H5N7
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC12=NNN=C1N=C(N=C2N)N
InChIInChI=1S/C4H5N7/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H5,5,6,7,8,9,10,11)
InChIKeyZRGGIIHGSKTEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diamino-8-azapurine (CAS 18620-97-8) – A Triazole-Pyrimidine Purine Analog for Specialized Biochemical and Fluorogenic Probe Research


2,6-Diamino-8-azapurine (IUPAC: 2H-triazolo[4,5-d]pyrimidine-5,7-diamine; molecular formula C₄H₅N₇, MW 151.13 g/mol) is a synthetic 8-azapurine derivative in which the C8 of the purine scaffold is replaced by nitrogen, creating a fused triazolo[4,5-d]pyrimidine system [1]. This modification endows the compound with fluorescence centered at ∼365 nm with a quantum yield of 0.40 in aqueous neutral medium, making it one of the more emissive free nucleobase analogs available [2]. It serves as the reaction product liberated from fluorogenic nucleoside substrates by purine nucleoside phosphorylase (PNP) and has been studied as both a parental scaffold for antiviral carbocyclic nucleoside analogs and as an enzyme inhibitor [3].

Why 2,6-Diamino-8-azapurine Cannot Be Replaced by Common 8-Azapurine or 2,6-Diaminopurine Analogs in Design-Critical Applications


2,6-Diamino-8-azapurine occupies a structurally distinct niche that simple substitution with its canonical purine counterpart (2,6-diaminopurine) or other 8-azapurines (e.g., 8-azaadenine, 8-azaguanine) fails to address. Replacing C8 with nitrogen reshapes tautomeric equilibria, protonation sites, and photophysical behavior, producing a neutral-form quantum yield of 0.40 [1] that is substantially higher than that of 8-azaadenine or the N7-riboside (ϕ = 0.06) [2]. The 2,6-diamino substitution pattern further confers distinct enzyme recognition: it yields ribosylation regioselectivity at N7 and N8 by PNP, enabling selective fluorogenic substrate design for discriminating mammalian vs. bacterial enzyme forms, a property not shared by 8-azaguanine or 2,6-diaminopurine substrates [3]. In antiviral screening, the carbocyclic nucleoside of 2,6-diamino-8-azapurine demonstrates activity against HSV-1, whereas the corresponding 2,6-diaminopurine carbocyclic analog is highly active; this differential suggests that the 8-aza modification modulates rather than abolishes bioactivity, providing a scaffold for fine-tuning [4].

2,6-Diamino-8-azapurine: Quantitative Head-to-Head Differentiation Evidence for Procurement Decisions


Fluorescence Quantum Yield of 2,6-Diamino-8-azapurine Neutral Species vs. N7-β-D-Ribofuranosyl Derivative

The free nucleobase 2,6-diamino-8-azapurine exhibits a fluorescence quantum yield (ϕ) of 0.40 in neutral aqueous medium (λₑₘ = 363 nm), which is substantially higher than that of its N7-β-D-ribofuranosyl derivative (ϕ = 0.06, λₑₘ = 420 nm) measured under equivalent conditions [1]. This 6.7-fold difference in emission efficiency makes the non-ribosylated base a significantly brighter fluorophore than the N7-glycosidic form.

Fluorescent nucleobase analogs Quantum yield Fluorogenic probe design

PNP Substrate Selectivity: Calf (Mammalian) vs. E. coli (Bacterial) Enzyme Discrimination

The N7-β-D-riboside of 2,6-diamino-8-azapurine is effectively phosphorolysed by calf PNP (a mammalian enzyme model), while the N8-β-D-riboside is selectively cleaved by E. coli PNP [1]. This orthogonal enzyme specificity—mammalian vs. bacterial—has not been demonstrated for the corresponding ribosides of 8-azaguanine or 8-azaadenine.

Purine nucleoside phosphorylase Substrate selectivity Fluorogenic assay

Anti-HSV-1 Activity of Carbocyclic Nucleoside: 2,6-Diamino-8-azapurine vs. 2,6-Diaminopurine vs. Guanine Analogs

In carbocyclic 2'-deoxyribofuranoside form, the 2,6-diamino-8-azapurine analog was active against HSV-1 in cell culture [1]. In the carbocyclic lyxofuranoside series, the 2,6-diaminopurine analog exhibited marginal activity (VR = 0.6), while the guanine analog showed significant activity (VR = 2.1) [2]. The 2,6-diamino-8-azapurine scaffold thus provides a bioactive template with potency distinct from both 2,6-diaminopurine and guanine carbocyclic analogs, enabling chemotype-specific SAR exploration.

Antiviral nucleoside analogs HSV-1 Carbocyclic nucleosides

Enzyme Inhibition: 8-Aza-2,6-diaminopurine vs. 8-Azaguanine vs. 8-Chlorotheophylline

At a concentration of 10 mM, 8-aza-2,6-diaminopurine inhibited methionine adenosyltransferase (EC 2.5.1.6) by 40.0%, compared to 81.7% inhibition by 8-azaguanine and 7.0% inhibition by 8-chlorotheophylline under the same conditions [1].

Enzyme inhibition Methionine adenosyltransferase Purine analog inhibitor

Microbial Toxicity: Comparative MIC Values Against Methanococcus voltae

In the archaeon Methanococcus voltae, 8-aza-2,6-diaminopurine exhibited a minimum inhibitory concentration (MIC) of 20 µg/mL. In comparison, 8-azaguanine showed an MIC of 0.5 µg/mL (40-fold more potent), 8-azahypoxanthine 2.0 µg/mL (10-fold more potent), and 6-mercaptopurine 80 µg/mL (4-fold less potent) under identical assay conditions [1].

Antimicrobial activity Minimum inhibitory concentration Purine antimetabolite

Mass Spectrometric Fragmentation: Intense Molecular Ion Stability vs. 8-Azaadenine and 8-Azahypoxanthine

Under electron impact (EI) ionization, 2,6-diamino-8-azapurine produces an intense molecular ion peak (M⁺•), and unlike 8-azaadenine and 8-azahypoxanthine, does not undergo initial fragmentation via elimination of N₂ from the molecular ion as a major pathway [1]. This fragmentation behavior is analogous to that of canonical purines and is distinct among 8-azapurine congeners.

Mass spectrometry Electron impact ionization Fragmentation pathway

2,6-Diamino-8-azapurine: Evidence-Backed Application Scenarios for Targeted Procurement


Fluorogenic Probe Design for Continuous PNP Activity Assays

The generation of 2,6-diamino-8-azapurine (ϕ = 0.40, λₑₘ = 363 nm) via enzymatic phosphorolysis of its N7-β-D-riboside—which emits at 420 nm with only ϕ = 0.06—produces a strong fluorogenic signal at 350–360 nm [5]. This spectral separation and quantum yield differential enable real-time, continuous fluorometric monitoring of mammalian PNP activity, including in human blood samples, without separation steps [2].

Discrimination of Mammalian vs. Bacterial PNP in Mixed Biological Samples

The orthogonal selectivity of N7- and N8-β-D-ribosides of 2,6-diamino-8-azapurine—the N7-riboside cleaved by calf/mammalian PNP, the N8-riboside by E. coli/bacterial PNP—enables simultaneous differential detection of bacterial contamination in mammalian tissue homogenates or clinical samples by sequential or parallel fluorogenic assays [5].

Antiviral Carbocyclic Nucleoside Scaffold for HSV-1 Drug Discovery SAR

Carbocyclic nucleoside derivatives of 2,6-diamino-8-azapurine exhibit confirmed anti-HSV-1 activity (lyxofuranoside VR = 0.6; deoxyribofuranoside analog active against HSV-1 and HSV-2) [5][2]. The scaffold offers a base-modifiable chemotype with attenuated but measurable antiviral potency compared to 2,6-diaminopurine analogs, useful for exploring substituent effects on selectivity and resistance profiles [3].

Reference Inhibitor for Methionine Adenosyltransferase (MAT) Enzymology

With 40.0% inhibition of methionine adenosyltransferase (EC 2.5.1.6) at 10 mM, 2,6-diamino-8-azapurine provides a moderate-inhibition reference point intermediate between 8-azaguanine (81.7%) and 8-chlorotheophylline (7.0%), useful for calibrating inhibitor screening assays and probing purine-binding site tolerance to 8-aza modification [5].

Quote Request

Request a Quote for 2,6-Diamino-8-azapurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.